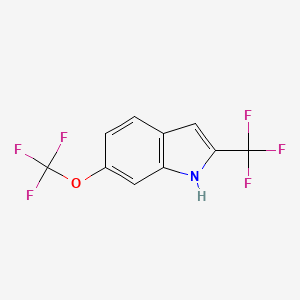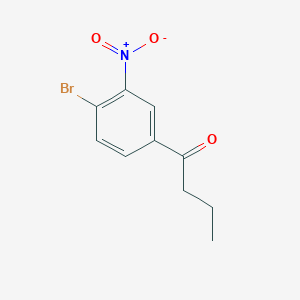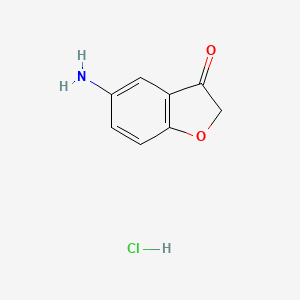
Quinolin-1-ium-5-ylazanium;dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinolin-1-ium-5-ylazanium;dichloride is a compound that belongs to the quinoline family, which is a class of nitrogen-containing heterocyclic aromatic compounds. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Quinolin-1-ium-5-ylazanium;dichloride, can be achieved through several methods. Traditional synthetic routes include the Skraup, Doebner-Miller, and Friedländer reactions . These methods typically involve the cyclization of aniline derivatives with various aldehydes or ketones under acidic conditions.
Skraup Synthesis: This method involves the reaction of aniline with glycerol and an oxidizing agent such as nitrobenzene in the presence of sulfuric acid.
Doebner-Miller Synthesis: This method involves the condensation of aniline with α,β-unsaturated carbonyl compounds in the presence of an acid catalyst.
Friedländer Synthesis: This method involves the reaction of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable methods to minimize environmental impact. These methods include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . For example, microwave irradiation can significantly reduce reaction times and improve yields, while solvent-free conditions eliminate the need for hazardous solvents.
化学反応の分析
Quinolin-1-ium-5-ylazanium;dichloride undergoes various chemical reactions, including:
Oxidation: Quinoline derivatives can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of quinoline derivatives can lead to the formation of tetrahydroquinolines using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring, allowing for the introduction of various functional groups. Common reagents include halogens, alkylating agents, and nucleophiles.
Major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinolines .
科学的研究の応用
Quinolin-1-ium-5-ylazanium;dichloride has numerous applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Quinoline-based drugs are used to treat malaria, bacterial infections, and cancer. This compound may serve as a precursor for such therapeutic agents.
作用機序
The mechanism of action of quinoline derivatives often involves the inhibition of key enzymes or receptors in biological systems. For example, quinoline-based antimalarial drugs inhibit the heme detoxification pathway in Plasmodium parasites, leading to their death . Quinolin-1-ium-5-ylazanium;dichloride may exert its effects through similar mechanisms, targeting specific molecular pathways and enzymes.
類似化合物との比較
Quinolin-1-ium-5-ylazanium;dichloride can be compared with other quinoline derivatives such as quinazoline and quinazolinone . While all these compounds share a similar core structure, their biological activities and applications can vary significantly:
Quinazoline: Known for its anticancer and anti-inflammatory properties.
Quinazolinone: Exhibits a broad range of pharmacological activities, including antibacterial, antifungal, and anticonvulsant effects.
特性
IUPAC Name |
quinolin-1-ium-5-ylazanium;dichloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2.2ClH/c10-8-4-1-5-9-7(8)3-2-6-11-9;;/h1-6H,10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCQWIKBWZBOPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=[NH+]C2=C1)[NH3+].[Cl-].[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![acetic acid;1-[5-bromo-2-(pyridin-2-ylmethoxy)phenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B8199170.png)
![3-(4-fluorophenyl)-5-[(2S)-pyrrolidin-2-yl]-1,2,4-oxadiazole;hydrochloride](/img/structure/B8199178.png)
![5-[(2R)-pyrrolidin-2-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole;hydrochloride](/img/structure/B8199184.png)
![3-[(2-methoxyphenyl)methyl]-5-[(2R)-pyrrolidin-2-yl]-1,2,4-oxadiazole;hydrochloride](/img/structure/B8199186.png)

![2-[2-(1,2,4-triazol-1-yl)ethyl]-1H-benzimidazole;hydrochloride](/img/structure/B8199211.png)




